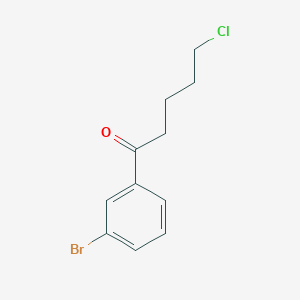

1-(3-Bromophenyl)-5-chloro-1-oxopentane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-Bromophenyl)-5-chloro-1-oxopentane (also known as 5-chloro-1-oxo-3-bromobenzene) is an organobromine compound used in synthetic organic chemistry for various applications. It is a versatile reagent used in the synthesis of a variety of compounds, from pharmaceuticals to agrochemicals. The compound has been studied extensively for its potential applications in medicinal chemistry, biochemistry, and pharmacology.

Wissenschaftliche Forschungsanwendungen

Schiff Bases as Corrosion Inhibitor

Schiff bases, including compounds with structural features similar to 1-(3-Bromophenyl)-5-chloro-1-oxopentane, have been explored as corrosion inhibitors for aluminium in HCl solution. The effectiveness of these inhibitors was determined through electrochemical impedance spectroscopy, Tafel polarization, and scanning electron microscopy techniques. Quantum chemical calculations provided further insights into the inhibition efficiencies observed experimentally (Şafak, Duran, Yurt, & Turkoglu, 2012).

Chirality Probes and Halogenation

Research on pseudotetrahedral, conformationally stable compounds including halogens has revealed their utility in probing chirality, with absolute configurations determined through circular dichroism spectra. This work showcases the synthesis and application of such compounds for stereochemical analysis (Schreiner et al., 2002).

Nonlinear Optical Properties

Chalcone derivatives structurally related to the compound have been studied for their nonlinear optical properties. These studies utilize UV–vis-NIR, X-ray diffraction, and photoluminescence spectroscopy techniques, alongside quantum chemical density functional theory calculations, revealing their potential in semiconductor devices due to significant intra- and inter-molecular charge transport properties (Shkir et al., 2019).

Halogen Bonding and Antimicrobial Activity

The synthesis and characterization of novel compounds with halogenated phenyl groups have led to insights into halogen bonding's role in stabilizing crystal structures and potentially influencing antimicrobial activity. This line of research includes detailed structural analysis through X-ray diffraction and spectroscopic methods to understand the molecular geometry and electronic properties (Mirosław, Plech, & Wujec, 2015).

Synthesis and Structural Characterization

Efforts to synthesize and characterize structurally related compounds highlight the use of spectroscopic techniques and density functional theory for structural confirmation. These studies provide a foundation for understanding the physical and chemical properties of such compounds, which could be crucial for developing new materials and drugs (Bhumannavar, 2021).

Wirkmechanismus

- The primary target of this compound is mitogen-activated protein kinase 10 (MAPK10) . MAPK10 plays a crucial role in cell signaling pathways, regulating cellular processes such as proliferation, differentiation, and apoptosis in humans .

Target of Action

As always, consult with healthcare professionals for specific guidance or clinical applications . 🌟

Eigenschaften

IUPAC Name |

1-(3-bromophenyl)-5-chloropentan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrClO/c12-10-5-3-4-9(8-10)11(14)6-1-2-7-13/h3-5,8H,1-2,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDPHFDLGKUSZDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)CCCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622006 |

Source

|

| Record name | 1-(3-Bromophenyl)-5-chloropentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromophenyl)-5-chloro-1-oxopentane | |

CAS RN |

487058-88-8 |

Source

|

| Record name | 1-(3-Bromophenyl)-5-chloropentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-chloro-1H-benzo[D]imidazole-6-carboxylate](/img/structure/B1343770.png)

![N-[(1S,2R)-1-[[[(1R)-1-[(3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]amino]carbonyl]-2-hydroxypropyl]-6-phenyl-2-pyridinecarboxamide](/img/structure/B1343771.png)

![2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane](/img/structure/B1343773.png)

![Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1343796.png)